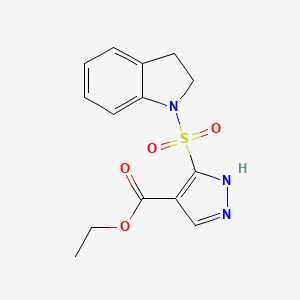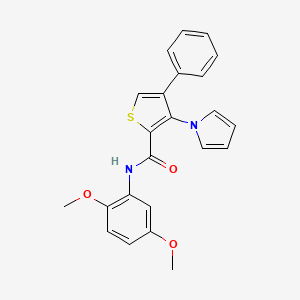![molecular formula C20H14F2N4O2 B6552848 1,3-bis[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydropteridine-2,4-dione CAS No. 1040633-08-6](/img/structure/B6552848.png)
1,3-bis[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydropteridine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-bis[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydropteridine-2,4-dione is an organic compound characterized by the presence of fluorinated phenyl groups attached to a tetrahydropteridine core
Wirkmechanismus
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets to induce changes in cellular processes .
Pharmacokinetics
Like many other compounds, its bioavailability is likely influenced by factors such as its solubility, stability, and the presence of transport proteins .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like F3382-3974. These factors can include temperature, pH, the presence of other molecules, and the specific characteristics of the biological environment where the compound is active . For example, the compound’s stability could be affected by temperature and pH, while its efficacy could be influenced by interactions with other molecules in the environment.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-bis[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydropteridine-2,4-dione typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-bis[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydropteridine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1,3-bis[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydropteridine-2,4-dione has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Flunarizine: A selective calcium antagonist with similar structural features, used in the treatment of migraines and vertigo.
Indole Derivatives: Compounds with an indole nucleus, known for their diverse biological activities and therapeutic potential.
Uniqueness
1,3-bis[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydropteridine-2,4-dione is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its fluorinated phenyl groups and tetrahydropteridine core contribute to its stability and reactivity, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
1,3-bis[(4-fluorophenyl)methyl]pteridine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F2N4O2/c21-15-5-1-13(2-6-15)11-25-18-17(23-9-10-24-18)19(27)26(20(25)28)12-14-3-7-16(22)8-4-14/h1-10H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOUBHTCHICBOHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C3=NC=CN=C3C(=O)N(C2=O)CC4=CC=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 5-[(4-carbamoylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate](/img/structure/B6552774.png)
![ethyl 5-[(2-fluorophenyl)sulfamoyl]-1H-pyrazole-4-carboxylate](/img/structure/B6552778.png)
![ethyl 5-[(2-chloro-4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate](/img/structure/B6552782.png)
![ethyl 5-[(2,4-difluorophenyl)sulfamoyl]-1H-pyrazole-4-carboxylate](/img/structure/B6552789.png)
![ethyl 5-{[(pyridin-2-yl)methyl]sulfamoyl}-1H-pyrazole-4-carboxylate](/img/structure/B6552793.png)
![ethyl 5-[(3-chloro-4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate](/img/structure/B6552800.png)

![1-[(4-chlorophenyl)methyl]-3-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydropteridine-2,4-dione](/img/structure/B6552839.png)
![1-[(2-chloro-6-fluorophenyl)methyl]-3-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydropteridine-2,4-dione](/img/structure/B6552855.png)
![3-[(4-fluorophenyl)methyl]-1-[(2-methylphenyl)methyl]-1,2,3,4-tetrahydropteridine-2,4-dione](/img/structure/B6552859.png)
![2-[3-(4-chlorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B6552863.png)
![5-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6552872.png)
![5-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-ethoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6552889.png)
